

# A Comparative Analysis of Cardiopet proBNP and Other Feline Cardiac Biomarkers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | Cardiopet |
| Cat. No.:      | B3064052  |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The diagnosis and management of feline cardiac disease present significant challenges in veterinary medicine. Cardiac biomarkers have emerged as invaluable tools for screening, diagnosis, and prognostication. This guide provides a comparative overview of the IDEXX **Cardiopet®** proBNP assay, a widely utilized quantitative test for N-terminal pro-B-type natriuretic peptide (NT-proBNP), and other commercially available cardiac biomarkers in cats. The information is intended to assist researchers and professionals in selecting the most appropriate diagnostic tools for their clinical and research needs.

## Introduction to Feline Cardiac Biomarkers

Cardiac biomarkers are substances released into the bloodstream in response to cardiac muscle stress, stretch, or injury.<sup>[1]</sup> In cats, the most clinically relevant biomarkers are NT-proBNP and cardiac troponin I (cTnI).

- N-terminal pro-B-type Natriuretic Peptide (NT-proBNP): B-type natriuretic peptide (BNP) is a hormone secreted by cardiomyocytes in response to myocardial stretch and stress, which is common in many forms of heart disease and heart failure.<sup>[1][2][3]</sup> The precursor, proBNP, is cleaved into the biologically active C-BNP and the more stable, inactive N-terminal fragment, NT-proBNP.<sup>[2][3]</sup> Due to its longer half-life and greater stability, NT-proBNP is the preferred analyte for diagnostic testing.<sup>[2][3]</sup> Elevated levels of NT-proBNP are indicative of increased myocardial wall stress and are correlated with the severity of heart disease.<sup>[1][4]</sup>

- Cardiac Troponin I (cTnI): cTnI is a component of the contractile apparatus of myocardial cells and is released into circulation following myocardial injury or necrosis.[\[5\]](#) Elevated cTnI concentrations are a sensitive and specific marker of myocardial damage.[\[1\]](#) In cats, cTnI can be useful in identifying myocardial injury and may have prognostic value, particularly in cases of hypertrophic cardiomyopathy (HCM).[\[5\]](#)[\[6\]](#)

## Comparative Performance of Feline Cardiac Biomarker Assays

The selection of a cardiac biomarker assay often depends on the clinical context, such as screening asymptomatic cats, diagnosing the cause of respiratory distress, or determining prognosis. The following tables summarize the performance of **Cardiopet®** proBNP and other commercially available assays based on published experimental data.

### Table 1: Performance of NT-proBNP Assays in Differentiating Cats with Cardiac Disease from Healthy Cats

| Assay                                       | Methodology                        | Sensitivity                                                           | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Study Population                                                      |
|---------------------------------------------|------------------------------------|-----------------------------------------------------------------------|-------------|---------------------------------|---------------------------------|-----------------------------------------------------------------------|
| Cardiopet® proBNP (Quantitative ELISA)      | Enzyme-Linked Immunosor bent Assay | 85.8%                                                                 | 91.2%       | 90.7%                           | 86.7%                           | 227 cats examined by cardiologists[7]                                 |
| Cardiopet® proBNP (Quantitative ELISA)      | Enzyme-Linked Immunosor bent Assay | 84.6%                                                                 | 100%        | 100%                            | 87.1%                           | Cats referred to a tertiary hospital[8]                               |
| SNAP® Feline proBNP (Qualitative POC ELISA) | Point-of-Care ELISA                | 43%                                                                   | 96%         | -                               | -                               | Apparently healthy cats in general practice[5][9]                     |
| SNAP® Feline proBNP (Qualitative POC ELISA) | Point-of-Care ELISA                | 71%                                                                   | 92%         | 91%                             | 75%                             | Apparently healthy cats with a heart murmur in general practice[5][9] |
| Vcheck Feline NT-proBNP (Quantitative POC)  | Point-of-Care Immunoassay          | High correlation with Cardiopet® proBNP (R <sup>2</sup> =0.9645 )[10] | -           | -                               | -                               | 37 feline serum samples[10]                                           |

**Table 2: Performance of NT-proBNP Assays in Differentiating Cardiac from Respiratory Causes of Dyspnea**

| Assay                                       | Methodology                       | Sensitivity | Specificity | Key Findings                                                                                                                                                             |
|---------------------------------------------|-----------------------------------|-------------|-------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Cardiopet® proBNP (Quantitative ELISA)      | Enzyme-Linked Immunosorbent Assay | >85%        | 84-88%      | A cutoff of ~200 pmol/L is useful. [11] A value <100 pmol/L makes congestive heart failure (CHF) unlikely, while a value >270 pmol/L makes CHF the most likely cause.[3] |
| SNAP® Feline proBNP (Qualitative POC ELISA) | Point-of-Care ELISA               | 93.9-100%   | 72.2-87.5%  | A negative result is a reliable rule-out for CHF as the cause of dyspnea.[5]                                                                                             |

**Table 3: Comparison of NT-proBNP and Cardiac Troponin I (cTnI)**

| Biomarker | Primary Indication                 | Clinical Utility                                                                                                                                                                                        | Limitations                                                                                                                                                                                          |
|-----------|------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| NT-proBNP | Myocardial stretch and wall stress | Screening for occult heart disease, differentiating cardiac from respiratory dyspnea. <a href="#">[11]</a> <a href="#">[12]</a>                                                                         | Can be elevated in non-cardiac conditions such as systemic hypertension and hyperthyroidism. <a href="#">[3]</a> <a href="#">[4]</a><br>Less sensitive for mild cardiac disease. <a href="#">[6]</a> |
| cTnI      | Myocardial injury                  | Prognostication in cardiomyopathy; higher levels correlate with increased risk of cardiac death. <a href="#">[5]</a> <a href="#">[6]</a><br>May be a useful screening test for HCM. <a href="#">[1]</a> | Significant overlap in values between cats with cardiac and non-cardiac respiratory distress limits its use in that context. <a href="#">[11]</a>                                                    |

## Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible results.

### Measurement of Feline NT-proBNP (Cardiopet® proBNP Assay)

**Principle:** The **Cardiopet® proBNP** test is a second-generation enzyme-linked immunosorbent assay (ELISA) designed to quantitatively measure NT-proBNP in feline serum or plasma.[\[13\]](#)

**Methodology:**

- **Sample Collection and Handling:**
  - Collect whole blood into a serum separator tube or a tube containing EDTA for plasma.
  - If using a serum separator tube, allow the blood to clot at room temperature for 15-30 minutes.

- Centrifuge the sample at 1,500-2,000 x g for 10 minutes.
- Separate the serum or plasma from the cells immediately.
- For the second-generation assay, the analyte is stable in serum held at 4°C for 24-72 hours (≥99% recovery) and at 25°C for 24 hours (91.9% recovery).[13] To avoid degradation and falsely low results, follow the manufacturer's most current sample handling and submission recommendations.[3]
- Assay Procedure (General ELISA Principle):
  - The assay utilizes a specific antibody-antigen binding reaction.
  - Feline NT-proBNP in the sample binds to antibodies coated on a microtiter plate.
  - A second, enzyme-conjugated antibody is added, which also binds to the captured NT-proBNP.
  - A substrate is added, and the enzyme catalyzes a color change.
  - The intensity of the color is proportional to the concentration of NT-proBNP in the sample.
  - The concentration is determined by comparing the sample's absorbance to a standard curve.

## Validation of a Point-of-Care Quantitative Assay for Feline NT-proBNP (e.g., Vcheck V200)

Principle: To validate a new quantitative assay against an established method like the **Cardiopet®** proBNP ELISA.

Methodology:

- Precision:
  - Prepare pooled serum samples with low, mid, and high concentrations of NT-proBNP.
  - Perform within-day precision by running 15 repetitions of each pool on the same day.

- Determine within-week precision by running 5 repetitions of each pool each day for 5 days.[2]
- Linearity:
  - Create a series of dilutions of a high-concentration sample to obtain at least 10 concentrations spanning the reportable range of the analyzer.
  - Run each dilution in triplicate to assess the linearity of the assay.[2]
- Interference:
  - Use pooled serum with a known NT-proBNP concentration.
  - Add varying concentrations of potential interferents (hemolysis, icterus, lipemia) according to established guidelines (e.g., ASVCP).
  - Measure NT-proBNP in each sample to determine the effect of the interferents.[2]
- Method Comparison (Bias):
  - Collect paired serum samples from a cohort of cats.
  - Analyze one sample of each pair using the new point-of-care analyzer and the other using the reference method (e.g., **Cardiopet®** proBNP at a commercial laboratory).
  - Analyze the correlation and bias between the two methods.[2]

## Visualizing Key Pathways and Workflows

### NT-proBNP Release and Action Pathway



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Using Cardiac Biomarkers in Dogs and Cats - Veterinary Medicine at Illinois [vetmed.illinois.edu]
- 2. bionote.co.kr [bionote.co.kr]
- 3. cardiaceducationgroup.org [cardiaceducationgroup.org]
- 4. justcatsclinic.com [justcatsclinic.com]
- 5. academy.royalcanin.com [academy.royalcanin.com]
- 6. everycat.org [everycat.org]
- 7. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 8. Investigation of an N-Terminal Prohormone of Brain Natriuretic Peptide Point-of-Care ELISA in Clinically Normal Cats and Cats With Cardiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Point-of-care N-terminal pro B-type natriuretic peptide assay to screen apparently healthy cats for cardiac disease in general practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. woodleyequipment.com [woodleyequipment.com]
- 11. Cardiac Biomarkers in Cats: Useful Test or Needless Distraction? - WSAVA 2018 Congress - VIN [vin.com]
- 12. bionote.com [bionote.com]
- 13. Analytical validation of an immunoassay for the quantification of N-terminal pro-B-type natriuretic peptide in feline blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Cardiopet proBNP and Other Feline Cardiac Biomarkers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3064052#a-comparative-study-of-cardiopet-probnp-and-other-cardiac-biomarkers-in-cats>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)